molecular formula C9H7NO3S B150586 Methyl 6-hydroxybenzothiazole-2-carboxylate CAS No. 129058-56-6

Methyl 6-hydroxybenzothiazole-2-carboxylate

Cat. No. B150586
M. Wt: 209.22 g/mol
InChI Key: IWSSOCLICUPGAB-UHFFFAOYSA-N
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Description

Methyl 6-hydroxybenzothiazole-2-carboxylate is a compound that can be related to various benzothiazole derivatives, which are of interest due to their diverse biological activities and potential applications in material science. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar structures and their properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. For instance, the synthesis of 3-pyridylmethyl-substituted 2-amino-6-hydroxybenzothiazoles was achieved by introducing a 3-pyridylmethyl group into the 2-amino group or the benzene ring of 2-amino-6-hydroxybenzothiazoles, which resulted in compounds with dual inhibitory activity against certain enzymes . Similarly, methyl 2-substituted-4-benzoxazolecarboxylates were synthesized from methyl 2-amino-3-hydroxybenzoate and corresponding acid chlorides . These methods could potentially be adapted for the synthesis of methyl 6-hydroxybenzothiazole-2-carboxylate.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods. For example, the crystal and molecular structure of a benzothiazolyl azo derivative was determined using single-crystal X-ray diffraction and supported by NMR and DFT calculations . Similarly, the crystal structures of substituted amidino-benzothiazoles were determined by X-ray analysis . These techniques could be applied to determine the molecular structure of methyl 6-hydroxybenzothiazole-2-carboxylate.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including tautomerism, as observed in the case of benzothiazolyl azo derivatives . The reactivity of the benzothiazole ring can also be exploited for the integration with other chromophores or functional groups, as seen in the creation of novel dihydroxyindole derivatives with metal chelation properties . The chemical reactivity of methyl 6-hydroxybenzothiazole-2-carboxylate would likely be influenced by the hydroxy and carboxylate groups, which could participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the substituents present on the ring system. For instance, the introduction of a 3-pyridylmethyl group significantly affected the inhibitory activity of the synthesized compounds against certain enzymes . The solubility, melting point, and stability of these compounds can be influenced by their molecular structure, as seen in the case of methyl 4-hydroxybenzoate, where intermolecular hydrogen bonding played a role in the crystal packing . The properties of methyl 6-hydroxybenzothiazole-2-carboxylate would need to be determined experimentally, but it is likely that the hydroxy group would contribute to hydrogen bonding and solubility in polar solvents.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 6-hydroxybenzothiazole-2-carboxylate is a compound with diverse applications in chemical synthesis. A key study by Meroni et al. (2009) demonstrates its use in synthesizing 2-substituted-6-hydroxy and 6-methoxybenzothiazoles, derived from ethyl 6-hydroxybenzothiazole-2-carboxylate, which is itself obtained from 1,4-benzoquinone. This synthesis is significant for exploring benzothiazole derivatives with potential applications in material science and pharmacology (Meroni, Rajabi, Ciana, Maggi, & Santaniello, 2009).

Biological Properties and Applications

Methyl 6-hydroxybenzothiazole-2-carboxylate and its derivatives have been investigated for their biological properties. For instance, Kashiyama et al. (1999) explored the conversion of 2-(4-Aminophenyl)benzothiazoles and their N-acetylated forms into C- and N-hydroxylated derivatives. This study is crucial in understanding the metabolic oxidation and antitumor properties of these compounds, providing insight into their selective growth inhibitory effects against specific human cancer cell lines (Kashiyama, Hutchinson, Chua, Stinson, Phillips, Kaur, Sausville, Bradshaw, Westwell, & Stevens, 1999).

Enhancement of Chemiluminescence

The compound has also been studied for its role in enhancing chemiluminescent reactions. Thorpe et al. (1985) found that derivatives like 6-hydroxybenzothiazole significantly enhance light emission in certain chemiluminescent reactions catalyzed by horseradish peroxidase. This enhancement is crucial for improving the sensitivity and detection limits of various biochemical assays (Thorpe, Kricka, Gillespie, Moseley, Amess, Baggett, & Whitehead, 1985).

Fluorescence Properties

A 2020 study by Jadhav et al. focuses on the fluorescence properties of 2-Cyano-6-hydroxybenzothiazole, a related compound. They characterized it through various spectroscopic techniques, highlighting its potential as a fluorescent probe due to its unique photoacid and photobase character, which allows modulation of fluorescence through solvent and acidity changes. This property can be crucial for designing sensitive and versatile fluorescent probes in chemical and biological imaging (Jadhav, Carreira-Blanco, Fernández, González Fernández, Malkhede, Mosquera, Ríos Rodríguez, & Rodríguez-Prieto, 2020).

properties

IUPAC Name

methyl 6-hydroxy-1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-13-9(12)8-10-6-3-2-5(11)4-7(6)14-8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSSOCLICUPGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-hydroxybenzothiazole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DWPM Loewik, LC Tisi, JAH Murray, CR Lowe - Synthesis, 2001 - thieme-connect.com
… of the title compound and methyl 6-hydroxybenzothiazole-2-carboxylate (11b) was isolated. … , a 1:4 mixture of the title compound and methyl 6-hydroxybenzothiazole-2-carboxylate 11b. …
Number of citations: 12 www.thieme-connect.com
DE Hafez, M Dubiel, G La Spada, M Catto… - Journal of Enzyme …, 2023 - Taylor & Francis
… A suspension of methyl 6-hydroxybenzothiazole-2-carboxylate (compound A) (2 mmol), appropriate alpha, omega-dibromoalkanes (6 mmol), anhydrous K 2 CO 3 (8 mmol) and few …
Number of citations: 6 www.tandfonline.com
I Borza, É Bozó, G Barta-Szalai, C Kiss… - Journal of medicinal …, 2007 - ACS Publications
… (2:1 hexane/EtOAc) to give methyl 6-hydroxybenzothiazole-2-carboxylate (2.0 g, 36%): mp … A stirred mixture of methyl 6-hydroxybenzothiazole-2-carboxylate (2.0 g, 9.6 mmol), ethanol (…
Number of citations: 62 pubs.acs.org
R Podsiadły, A Grzelakowska, J Modrzejewska… - Dyes and …, 2019 - Elsevier
… Firstly, 8a has been converted into methyl 6-hydroxybenzothiazole-2-carboxylate 5c. Reaction with methoxymethyl chloride gave 5d. This compound was treated with acid hydrochloride …
Number of citations: 16 www.sciencedirect.com

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